Fluorocitric acid

TCA cycle inhibition in vivo toxicology citrate accumulation

Researchers studying astrocyte function often face the challenge of non-specific metabolic inhibitors that confound neuronal-glial interpretation. Fluorocitric acid solves this by providing gold-standard glial selectivity at 1 nmol doses (95% reduction in glial glutamine synthesis, no neuronal impact) and a dual mechanism of aconitase plus mitochondrial citrate transport inhibition. For whole-animal TCA cycle studies, it achieves >12-fold potency advantage over chlorocitrate (8 mg/kg vs. 100 mg/kg). Available in research-grade purity with cold-chain shipping and batch-specific quality documentation. Contact our team for custom synthesis or bulk inquiries.

Molecular Formula C6H7FO7
Molecular Weight 210.11 g/mol
CAS No. 357-89-1
Cat. No. B1200249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorocitric acid
CAS357-89-1
Synonyms2-fluoro-L-erythro-citrate
erythrofluorocitrate (isomer)
fluorocitrate
fluorocitrate mono-sodium salt
fluorocitrate sodium
fluorocitrate sodium salt, (erythro-DL)-isomer
fluorocitrate, (erythro-D)-isomer
fluorocitrate, (erythro-DL)-isomer
fluorocitrate, (threo-L)-isome
Molecular FormulaC6H7FO7
Molecular Weight210.11 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O
InChIInChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)
InChIKeyDGXLYHAWEBCTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorocitric Acid in Research: Aconitase Inhibition and TCA Cycle


Fluorocitric acid is a fluorinated carboxylic acid derived from citric acid by substitution of one methylene hydrogen with a fluorine atom, with the corresponding anion referred to as fluorocitrate [1]. It serves as a mechanism-based inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, by being converted to fluoro-cis-aconitate and subsequently forming 4-hydroxy-trans-aconitate (HTn), which binds tightly to the enzyme active site [2]. Fluorocitrate is formed in vivo from fluoroacetate via conversion to fluoroacetyl-CoA, and its structural mimicry of citrate enables precise interference with mitochondrial metabolism, making it a critical tool for investigating metabolic pathways and glial cell function [1].

Fluorocitric Acid vs. Citrate Analogs


Fluorocitric acid exhibits a unique inhibitory profile that cannot be replicated by structurally related halogenated citrate analogs or other TCA cycle inhibitors. Unlike chlorocitrate, fluorocitrate demonstrates substantially greater potency in inhibiting citrate metabolism in vivo, as evidenced by significantly higher serum citrate accumulation at much lower doses [1]. Furthermore, fluorocitrate displays remarkable selectivity for glial cell metabolism in the brain, a property not shared by other aconitase inhibitors, enabling targeted investigation of astrocyte function [2]. The compound also distinguishes itself through its dual mechanism of action—inhibiting both aconitase and mitochondrial citrate transport via covalent binding to inner membrane proteins—a feature that sets it apart from simple competitive inhibitors such as tricarballylate [3].

Fluorocitric Acid: Quantitative Comparisons


Fluorocitrate vs. Chlorocitrate In Vivo Potency

In a direct head-to-head comparison in dogs, fluorocitrate exhibited markedly superior potency as an inhibitor of citrate metabolism relative to chlorocitrate. Fluorocitrate at 8 mg/kg (i.v.) produced substantially greater serum citrate accumulation than chlorocitrate at 100 mg/kg, demonstrating over 12-fold higher potency on a per-weight basis [1].

TCA cycle inhibition in vivo toxicology citrate accumulation

Substrate-Dependent Inhibition: Citrate vs. cis-Aconitate

Fluorocitrate displays pronounced substrate-dependent inhibition in rat liver mitochondria, being a potent inhibitor of citrate oxidation but only a weak inhibitor of cis-aconitate oxidation. Specifically, 6.7 μM fluorocitrate (containing 4% inhibitory isomer) caused 94% inhibition of citrate (2 mM) oxidation, whereas 1.0 mM fluorocitrate was required to achieve the same inhibition with cis-aconitate (2 mM) as substrate [1]. This represents a 149-fold difference in effective concentration.

mitochondrial respiration aconitase inhibition substrate specificity

Mitochondrial vs. Cytosolic Aconitase Sensitivity

Fluorocitrate exhibits differential inhibitory potency against aconitate hydratase isoforms from distinct subcellular compartments. In rat liver, 0.3 mM fluorocitrate was required for 50% inhibition of the mitochondrial enzyme (citrate → cis-aconitate reaction), whereas 1.2 mM was needed for the extramitochondrial (cytosolic) enzyme [1]. This 4-fold difference indicates that mitochondrial aconitase is substantially more sensitive to fluorocitrate inhibition than its cytosolic counterpart.

aconitase isozymes enzyme inhibition compartmental selectivity

Glial-Selective Krebs Cycle Inhibition

Fluorocitrate demonstrates remarkable selectivity for glial cell metabolism in vivo, a property not documented for other TCA cycle inhibitors. Intrastriatal administration of 1 nmol fluorocitrate in rats caused a 95% reduction in glutamine formation from [14C]acetate—a substrate selectively taken up by glial cells—while [14C]glucose metabolism in neurons remained unaffected [1]. This represents near-complete glial Krebs cycle inhibition with no detectable neuronal impact at the same dose.

glial metabolism neurochemistry astrocyte inhibition

Reversible Competitive Inhibition vs. Tricarballylate

Fluorocitrate acts as a competitive reversible inhibitor of both mitochondrial and cytosolic aconitase isozymes with an average Ki of 22-45 μM [1]. In comparative studies, fluorocitrate provided significantly greater protection against oxygen inactivation of aconitase than tricarballylate; at saturating concentrations, fluorocitrate decreased the rate of the inactivating reaction by 100-fold, whereas tricarballylate achieved only a 10-fold reduction [2].

enzyme kinetics competitive inhibition aconitase

Covalent Citrate Transport Inhibition

Beyond aconitase inhibition, fluorocitrate uniquely inhibits mitochondrial citrate transport through covalent binding to inner membrane proteins. Incubation of mitochondria with 50 pmol (-)-erythro-fluorocitrate per mg mitochondrial protein for 5-15 min at 25-30°C irreversibly and selectively inhibited citrate-supported ATP synthesis [1]. This dual mechanism—enzymatic aconitase inhibition plus covalent modification of the tricarboxylate carrier—is not shared by other citrate analogs or TCA cycle inhibitors, representing a unique molecular fingerprint.

mitochondrial transport covalent modification tricarboxylate carrier

Fluorocitric Acid: Optimal Research Applications


Astrocyte Metabolism & Glial-Neuronal Interactions

Fluorocitrate's selective inhibition of glial Krebs cycle metabolism makes it the gold-standard tool for studying astrocyte function. At 1 nmol intrastriatal doses, it achieves 95% reduction in glial glutamine synthesis without affecting neuronal glucose metabolism [1]. This enables researchers to dissect the metabolic contributions of astrocytes in brain energy homeostasis, neurotransmitter recycling, and neurological disease models. Studies of neuropathic pain, where astrocyte activation plays a key role, have utilized fluorocitrate to demonstrate that glial inhibition attenuates pain hypersensitivity development [2].

Mitochondrial Citrate Transport and Efflux

The unique covalent binding of fluorocitrate to mitochondrial inner membrane proteins, specifically inhibiting the tricarboxylate carrier, enables researchers to study citrate transport mechanisms with irreversible, time-dependent blockade [1]. At 50 pmol/mg mitochondrial protein, fluorocitrate selectively and irreversibly inhibits citrate-supported ATP synthesis and citrate-dependent fatty acid synthesis. This application is essential for investigators examining the role of mitochondrial citrate export in lipogenesis, gluconeogenesis, and metabolic reprogramming in cancer cells.

In Vivo TCA Cycle Inhibition

When robust in vivo inhibition of the TCA cycle is required, fluorocitrate offers superior potency compared to alternative halogenated citrate analogs. As demonstrated in canine models, 8 mg/kg fluorocitrate produces greater serum citrate accumulation than 100 mg/kg chlorocitrate—a >12-fold potency advantage [1]. This potency differential makes fluorocitrate the preferred choice for whole-animal metabolic studies where minimizing compound load while maximizing TCA cycle blockade is critical.

Aconitase Kinetic Characterization and Substrate Competition

With a well-characterized Ki of 22-45 μM for competitive reversible inhibition of aconitase isozymes [1] and defined substrate-dependent potency (149-fold greater with citrate than cis-aconitate) [2], fluorocitrate serves as a precisely calibrated tool for enzyme kinetic studies. Researchers investigating aconitase mechanism, substrate channeling, or inhibitor screening can leverage these defined kinetic parameters to design controlled experiments and interpret enzyme behavior under varying substrate conditions.

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